7-methyl-6-nitro-1H-indole
Overview
Description
“7-methyl-6-nitro-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is prevalent in many natural and synthetic compounds, including pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “7-methyl-6-nitro-1H-indole” would be similar to that of 7-Methylindole, with the addition of a nitro group at the 6th position. The molecular formula of 7-Methylindole is C9H9N .
Chemical Reactions Analysis
Indole derivatives are known to participate in various chemical reactions. They are often used in the synthesis of various organic compounds due to their versatile nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-methyl-6-nitro-1H-indole” would be similar to those of 7-Methylindole. The molecular weight of 7-Methylindole is 131.1745 .
Scientific Research Applications
Synthesis and Chemical Properties
- The nitration of indoles, including derivatives like 7-methyl-6-nitro-1H-indole, has been a subject of significant research. Studies have explored various nitration processes and the resulting chemical properties of these compounds. For instance, nitration using nitric acid in different mediums can lead to the production of various nitro-indoles, demonstrating the versatile synthetic possibilities of indoles like 7-methyl-6-nitro-1H-indole (Berti et al., 1964); (Jones et al., 2004).
Bioactive Potential
- Indole derivatives, including those similar to 7-methyl-6-nitro-1H-indole, have been extensively studied for their bioactive potential, particularly in the field of pharmacology. For example, certain indole derivatives have shown significant antiproliferative activity against human cancer cell lines, highlighting their potential in cancer research (Fawzy et al., 2018).
Pharmaceutical Applications
- The structural modification of indole derivatives is crucial for developing new pharmaceutical compounds. The synthesis and functionalization of indoles, including nitro-substituted variants, are essential for creating biologically active compounds. These processes are significant in the development of new drugs and therapeutic agents (Cacchi & Fabrizi, 2005).
Material Science and Chemistry
- Indole compounds, including 7-methyl-6-nitro-1H-indole, have applications in material science and chemistry. For instance, their use in the synthesis of various chemicals and materials, and their role in chemical reactions, are areas of ongoing research. These compounds' unique properties make them valuable in diverse scientific fields (Ding et al., 2019).
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are of interest in various fields, including pharmaceuticals, food industry, perfumery, and more . Therefore, “7-methyl-6-nitro-1H-indole”, as an indole derivative, could also have potential applications in these areas.
properties
IUPAC Name |
7-methyl-6-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFCEBUZKRKPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579221 | |
Record name | 7-Methyl-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133053-70-0 | |
Record name | 7-Methyl-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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